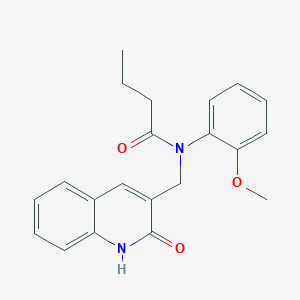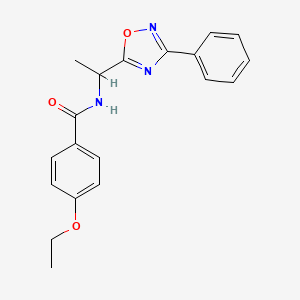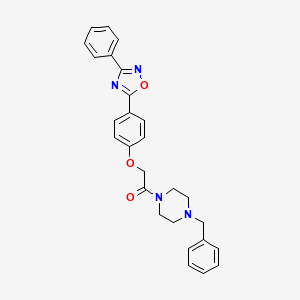
1-(4-benzylpiperazin-1-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-benzylpiperazin-1-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is also known as BPEO and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-(4-benzylpiperazin-1-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone is not fully understood. However, studies have shown that it may act on various cellular pathways, including the inhibition of NF-κB signaling and the activation of the p38 MAPK pathway. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-benzylpiperazin-1-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-benzylpiperazin-1-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone in lab experiments is its potential for use in the development of new drugs for various diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on 1-(4-benzylpiperazin-1-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone include further studies on its potential applications in the treatment of neurodegenerative diseases and cancer. Additionally, research on its mechanism of action and potential side effects is needed to fully understand its potential as a therapeutic agent. Finally, studies on the optimization of its synthesis method and the development of new analogs may lead to the discovery of more potent and selective compounds.
Synthesemethoden
The synthesis of 1-(4-benzylpiperazin-1-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone has been accomplished using different methods. One of the methods involves the reaction of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol with 4-bromophenyl-2-chloroethyl ether in the presence of cesium carbonate and copper iodide. The resulting intermediate is then reacted with benzylpiperazine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-benzylpiperazin-1-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone has shown potential applications in biomedical research. It has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c32-25(31-17-15-30(16-18-31)19-21-7-3-1-4-8-21)20-33-24-13-11-23(12-14-24)27-28-26(29-34-27)22-9-5-2-6-10-22/h1-14H,15-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAZVIJNNJLBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-YL)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(Z)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]phenoxy}acetamide](/img/structure/B7717758.png)
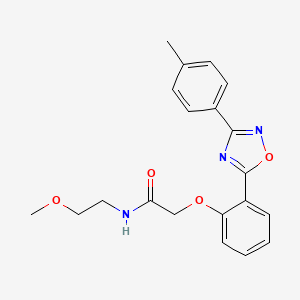
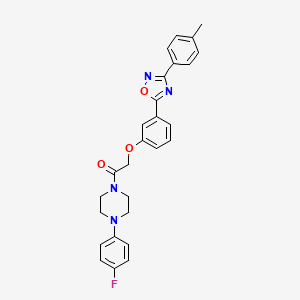
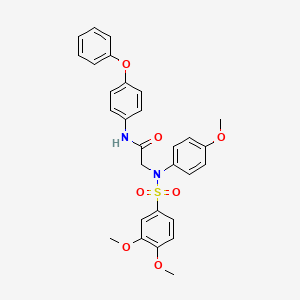

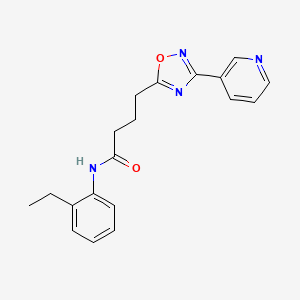

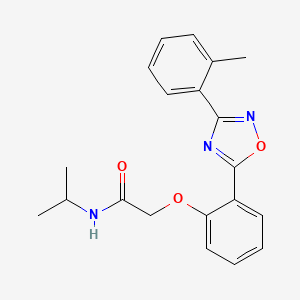

![2-methyl-6-oxo-N-(pyridin-4-ylmethyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7717816.png)
